

# 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid structure and synthesis

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## Compound of Interest

Compound Name: 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

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An In-depth Technical Guide to the Structure and Synthesis of **2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid**

## Introduction

**2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid** is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid, heteroaromatic scaffold, which combines the electron-deficient characteristics of a pyrimidine ring with the coordinating properties of a pyridine moiety, makes it a valuable building block for the design of novel pharmaceuticals and functional materials. The carboxylic acid group at the 5-position of the pyrimidine ring serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling its incorporation into larger, more complex molecular architectures. This guide provides a comprehensive overview of the molecule's structure and a detailed, field-proven methodology for its chemical synthesis.

## Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its application and synthesis.

## Chemical Structure

The molecule consists of a pyrimidine ring substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a carboxylic acid. The linkage between the two aromatic rings is a C-C single bond, allowing for rotational freedom, although steric hindrance may favor a relatively planar conformation.

Caption: Chemical structure of **2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid**.

## Nomenclature and Identifiers

For unambiguous identification, the following descriptors are used.

Identifier	Value	Source
IUPAC Name	2-(pyridin-4-yl)pyrimidine-5-carboxylic acid	PubChem[1]
CAS Number	259807-47-1	PubChem[1]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	PubChem[1]
PubChem CID	22710213	PubChem[1]
InChIKey	GTKJGOOMSODGOU-UHFFFAOYSA-N	PubChem[1]

## Physicochemical Properties

The computed properties provide insight into the molecule's behavior in various chemical and biological systems.

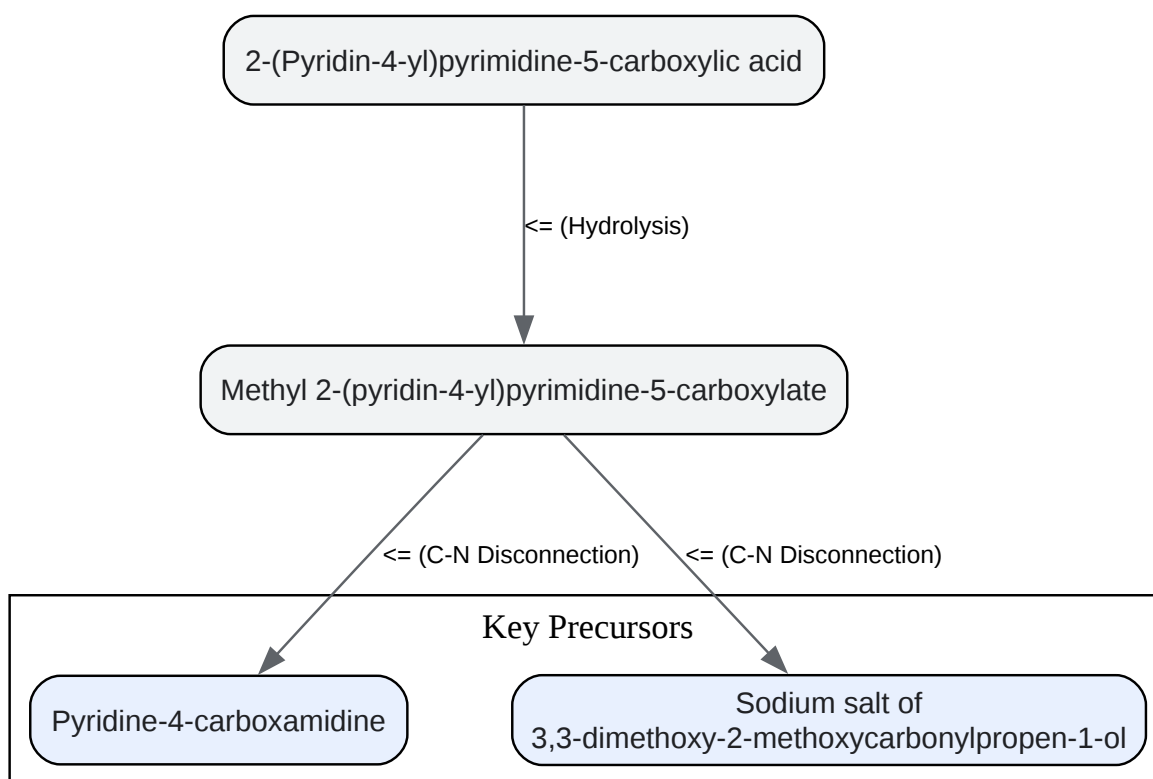
Property	Value	Source
Molecular Weight	201.18 g/mol	PubChem[1]
Exact Mass	201.053826475 Da	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	5	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	76 Å <sup>2</sup>	PubChem[1]

## Retrosynthetic Analysis and Synthesis Strategy

A robust synthesis is critical for accessing this molecule for research and development. The most logical and efficient approach involves the construction of the pyrimidine ring from acyclic precursors, followed by a simple functional group interconversion.

### Retrosynthesis

The primary disconnection is made at the two C-N bonds of the pyrimidine ring, a classic approach in heterocyclic chemistry. This retrosynthetic pathway simplifies the target molecule into two key synthons: pyridine-4-carboxamide and a three-carbon electrophilic component. The carboxylic acid is retrosynthetically equivalent to an ester, which is a more common and stable intermediate in ring-forming condensation reactions.



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Caption: Retrosynthetic analysis of the target molecule.

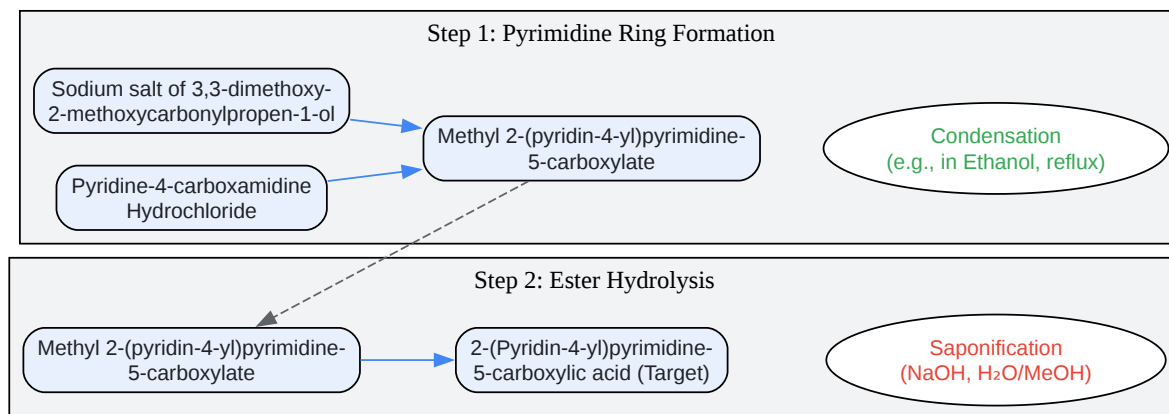
## Synthesis Strategy

The forward synthesis is based on a highly efficient and general procedure for creating 2-substituted pyrimidine-5-carboxylic esters.[2] The core of this strategy is the condensation reaction between an amidinium salt and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This specific three-carbon synthon is advantageous as it provides the necessary atoms for positions 4, 5, and 6 of the pyrimidine ring, with the C5 position already functionalized as a methyl ester. The final step is a standard saponification (ester hydrolysis) to yield the desired carboxylic acid.

This approach is superior to many older methods because it directly installs the C5-substituent and avoids harsh conditions or the need for substitution at the 4-position of the pyrimidine ring. [2]

## Detailed Synthetic Protocol

The synthesis is a two-step process starting from commercially available or readily synthesized precursors.



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Caption: Overall synthetic workflow from precursors to the final product.

### Step 1: Synthesis of Methyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate

This step involves the cyclocondensation reaction that forms the core pyrimidine structure. The reaction mechanism proceeds by the nucleophilic attack of the amidine nitrogens onto the electrophilic carbons of the propenol derivative, followed by elimination of methanol and water to form the aromatic pyrimidine ring.

Experimental Protocol:

- **Reagent Preparation:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine-4-carboxamide hydrochloride (1.0 eq) and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq).

- **Solvent Addition:** Add absolute ethanol as the solvent to achieve a concentration of approximately 0.2 M with respect to the amidine.
- **Reaction:** Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
- **Isolation:** Add water to the residue to precipitate the product. The resulting solid can be collected by vacuum filtration.
- **Purification:** Wash the collected solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove any residual starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

## Step 2: Saponification to 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

This is a standard base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product.

Experimental Protocol:

- **Reagent Preparation:** Suspend the crude or purified methyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate (1.0 eq) from the previous step in a mixture of methanol and water (e.g., a 1:1 ratio).
- **Base Addition:** Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (typically 1-3 hours), as indicated by the complete dissolution of the starting material and confirmed by TLC or LC-MS.

- Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify the solution by the dropwise addition of an acid (e.g., 1 M HCl) until the pH is approximately 4-5. The target carboxylic acid will precipitate out of the solution.
- Isolation: Collect the precipitated solid by vacuum filtration.
- Purification: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield **2-(pyridin-4-yl)pyrimidine-5-carboxylic acid** as a solid.

## Conclusion

**2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid** is a structurally important heterocyclic compound with high potential for use in drug discovery and materials science. The synthetic route detailed in this guide, centered on the efficient construction of the pyrimidine ring via condensation, represents a reliable and scalable method for its preparation. This two-step process, involving a cyclocondensation followed by a standard saponification, provides a clear and validated pathway for researchers and scientists to access this valuable chemical entity for further investigation and application.

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## References

- 1. 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | C<sub>10</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub> | CID 22710213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
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